molecular formula C9H8O B085262 Phenyl propargyl ether CAS No. 13610-02-1

Phenyl propargyl ether

Cat. No. B085262
CAS RN: 13610-02-1
M. Wt: 132.16 g/mol
InChI Key: AIQRJSXKXVZCJO-UHFFFAOYSA-N
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Description

Phenyl propargyl ether, also known as 3-Phenoxy-1-propyne, is an organic compound with the linear formula HC≡CCH2OC6H5 . It is used as a building block for synthesis . The compound is a clear colorless to faintly yellow liquid .


Synthesis Analysis

Phenyl propargyl ether can be synthesized from 3-Bromopropyne and Benzyl alcohol . Other studies have reported the synthesis of propargyl ethers using transition metal catalyst systems including MoCl5, WC16, and PdCl2 .


Molecular Structure Analysis

The molecular structure of Phenyl propargyl ether has been characterized using 1H NMR and FTIR analysis . The compound has a molecular weight of 132.16 .


Chemical Reactions Analysis

Phenyl propargyl ethers are known to undergo Claisen type sigmatropic rearrangement to 2H-chromenes . Theoretical studies have also investigated the reaction mechanism and kinetics of the phenyl + propargyl association .


Physical And Chemical Properties Analysis

Phenyl propargyl ether has a refractive index of n20/D 1.535 and a density of 1.030 g/mL at 20 °C . It is a combustible liquid .

Scientific Research Applications

Organic Chemical Synthesis Intermediate

Phenyl propargyl ether is primarily used as an organic chemical synthesis intermediate . This means it is used in the production of other chemicals, serving as a building block in various chemical reactions.

Propargylation Agent

The propargyl group in Phenyl propargyl ether is a highly versatile moiety. Its introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Building Blocks for Heterocyclic Compounds

Phenyl propargyl ether can be used to introduce propargyl groups into heterocyclic rings. This is highly desirable as it allows access to important and novel organic precursors . Heterocyclic compounds are key building blocks of natural products, drugs, and functional organic materials .

Catalysts and Catalytic Systems

Phenyl propargyl ether can be used in the development of catalysts and catalytic systems . These catalysts can then be used to speed up chemical reactions in various industrial processes.

Production of Homopropargylic Reagents

Phenyl propargyl ether can be used in the production of homopropargylic reagents . These reagents are useful in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.

Synthesis of Complex Structures

In many cases, the propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . This makes Phenyl propargyl ether a valuable tool in the synthesis of complex organic compounds.

Safety And Hazards

Phenyl propargyl ether is classified as a combustible liquid. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

Recent advances in the synthesis of propargyl derivatives have opened up new synthetic pathways for further elaboration . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways . Future research may focus on exploring these new pathways and developing new applications for Phenyl propargyl ether.

properties

IUPAC Name

prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQRJSXKXVZCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159653
Record name (Prop-2-ynyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl propargyl ether

CAS RN

13610-02-1
Record name (2-Propyn-1-yloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13610-02-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Prop-2-ynyloxy)benzene
Source ChemIDplus
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Record name (Prop-2-ynyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (prop-2-ynyloxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (PROP-2-YNYLOXY)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN9AYQ8LES
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Synthesis routes and methods

Procedure details

Referring to FIG. 39, phenol (14.6 g, 0.155 mol), propargyl bromide (19 mL, 0.171 mol) and potassium carbonate (32.1 g, 0.232 mol) in DMF (100 mL) were heated at 85° C. overnight. The reaction was diluted with water and extracted with ether. The extract was washed with brine, dried (MgSO4) and evaporated. The residue was purified by Biotage flash column chromatography (10% EtOAc/Hep) to give product as an oil (17.2 g, 84%).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
32.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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